molecular formula C13H6F7NO B13429111 2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-3,4-Difluoroaniline

2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-3,4-Difluoroaniline

Cat. No.: B13429111
M. Wt: 325.18 g/mol
InChI Key: NGISHEAGGYMARV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-3,4-Difluoroaniline is an organic compound characterized by the presence of multiple fluorine atoms and a trifluoromethyl group. This compound is of interest due to its unique chemical properties, which make it useful in various scientific and industrial applications.

Preparation Methods

The synthesis of 2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-3,4-Difluoroaniline typically involves a multi-step process. One common method starts with the halogenation of p-Chlorobenzotrifluoride to form 3,4-Dichlorobenzotrifluoride. This intermediate is then subjected to fluoridization and ammoniation reactions to yield the desired compound . The reaction conditions often involve the use of specific catalysts and controlled temperatures to ensure high yields and purity.

Chemical Reactions Analysis

2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-3,4-Difluoroaniline undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-3,4-Difluoroaniline involves its interaction with specific molecular targets. The presence of multiple fluorine atoms enhances its ability to form strong hydrogen bonds and interact with various biological molecules. This can lead to inhibition or activation of specific pathways, depending on the context of its use .

Comparison with Similar Compounds

Compared to other fluorinated anilines, 2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-3,4-Difluoroaniline is unique due to the presence of both difluoro and trifluoromethyl groups. Similar compounds include:

These compounds share some structural similarities but differ in their specific functional groups and applications.

Properties

Molecular Formula

C13H6F7NO

Molecular Weight

325.18 g/mol

IUPAC Name

2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-3,4-difluoroaniline

InChI

InChI=1S/C13H6F7NO/c14-6-1-2-9(21)12(10(6)17)22-11-7(15)3-5(4-8(11)16)13(18,19)20/h1-4H,21H2

InChI Key

NGISHEAGGYMARV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1N)OC2=C(C=C(C=C2F)C(F)(F)F)F)F)F

Origin of Product

United States

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